molecular formula C21H20O8 B14957216 methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate

methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate

Cat. No.: B14957216
M. Wt: 400.4 g/mol
InChI Key: OTYYQZZPZOKJTJ-UHFFFAOYSA-N
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Description

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a chromenone moiety, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate is unique due to its combination of a furan ring and a chromenone moiety, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications[7][7].

Biological Activity

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, anticancer, and anti-inflammatory properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20O8C_{21}H_{20}O_8, with a molecular weight of 396.38 g/mol. Its structure features a furan-2-carboxylate moiety linked to a chromen derivative, which is essential for its biological activity. The presence of methoxy and oxoethyl groups contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC21H20O8
Molecular Weight396.38 g/mol
CAS Number1190294-55-3
PubChem CID974163

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties against various pathogens. For instance, derivatives of this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: A study demonstrated that compounds derived from this structure had minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus, indicating considerable antibacterial potential compared to standard antibiotics .

Anticancer Activity

The compound's anticancer properties have been explored through various in vitro and in vivo studies. Notably, it has been found to inhibit tumor cell viability significantly in animal models.

Research Findings: In vivo experiments on EAC-bearing mice showed that treatment with the compound resulted in a 100% decrease in tumor cell viability compared to controls . This suggests a potent anticancer effect that warrants further investigation.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound has also demonstrated anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Mechanism of Action: The proposed mechanism involves the modulation of signaling pathways related to inflammation, although detailed molecular mechanisms are still under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Substituents on the chromen ring significantly influence its biological activity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy GroupEnhances solubility and bioavailability
Dimethyl SubstitutionIncreases potency against bacterial strains
Oxoethyl GroupContributes to anticancer activity

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 5-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C21H20O8/c1-11-14-6-8-16(27-10-13-5-7-17(28-13)21(24)26-4)12(2)19(14)29-20(23)15(11)9-18(22)25-3/h5-8H,9-10H2,1-4H3

InChI Key

OTYYQZZPZOKJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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